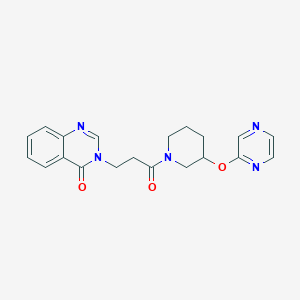
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has been synthesized for its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one' involves the condensation of 2-(pyrazin-2-yloxy)ethylamine with 3-(4-chlorobutanoyl)quinazolin-4(3H)-one, followed by reduction of the resulting imine intermediate to yield the final product.
Starting Materials
2-(pyrazin-2-yloxy)ethylamine, 3-(4-chlorobutanoyl)quinazolin-4(3H)-one, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Dissolve 2-(pyrazin-2-yloxy)ethylamine (1.0 equiv) and 3-(4-chlorobutanoyl)quinazolin-4(3H)-one (1.0 equiv) in ethanol and add a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours., Step 2: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in ethanol and add a solution of sodium borohydride (1.5 equiv) in water dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 24 hours., Step 4: Quench the reaction by adding a solution of sodium hydroxide in water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product.
作用機序
The mechanism of action of 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including phosphoinositide 3-kinase (PI3K), Akt, and nuclear factor kappa B (NF-κB).
生化学的および生理学的効果
The biochemical and physiological effects of 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one have been studied in several in vitro and in vivo models. This compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one in lab experiments is its potential anti-tumor and anti-inflammatory activity. This compound may be useful for studying the mechanisms of tumor growth and inflammation, as well as for developing new treatments for these conditions. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on PI3K, Akt, and NF-κB. Another direction is to investigate the compound's potential use in combination with other anti-tumor or anti-inflammatory agents. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
科学的研究の応用
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-tumor activity in several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(7-11-25-14-23-17-6-2-1-5-16(17)20(25)27)24-10-3-4-15(13-24)28-18-12-21-8-9-22-18/h1-2,5-6,8-9,12,14-15H,3-4,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPDCMBVCCIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
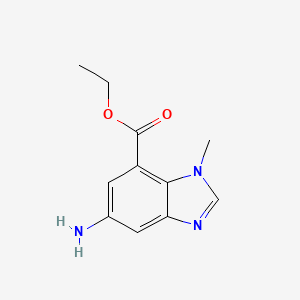
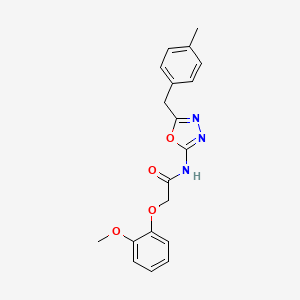
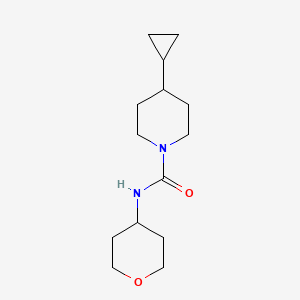
![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)
![2-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B2898387.png)
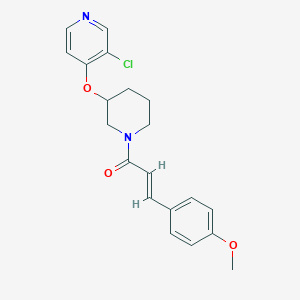
![2-(4-Fluorophenyl)sulfanyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2898390.png)
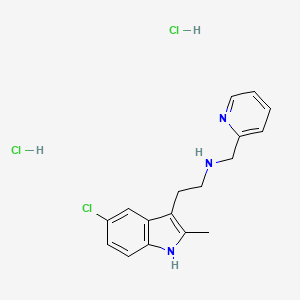
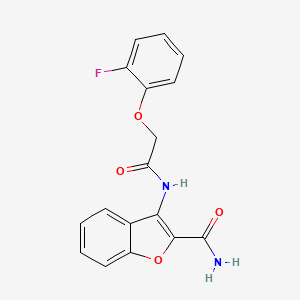
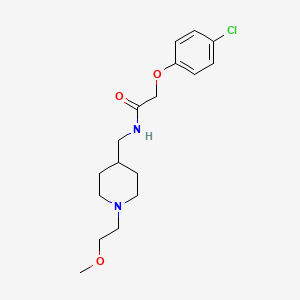
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)